4-(3,3-Difluoroazetidin-1-yl)benzene-1,2-diamine
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Overview
Description
4-(3,3-Difluoroazetidin-1-yl)benzene-1,2-diamine is a novel compound that has garnered interest in the scientific community due to its unique chemical structure and potential applications in various fields such as medicinal chemistry and materials science. The compound features a benzene ring substituted with a 3,3-difluoroazetidin-1-yl group and two amine groups at the 1 and 2 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoroazetidin-1-yl)benzene-1,2-diamine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a benzene derivative is reacted with a 3,3-difluoroazetidine under controlled conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Difluoroazetidin-1-yl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzene derivatives with various functional groups.
Scientific Research Applications
4-(3,3-Difluoroazetidin-1-yl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-(3,3-Difluoroazetidin-1-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(3,3-difluoroazetidin-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of amine groups.
4-(3,3-Difluoroazetidin-1-yl)-2-nitrobenzaldehyde: Contains a nitro group and an aldehyde group, differing in functional groups.
Uniqueness
4-(3,3-Difluoroazetidin-1-yl)benzene-1,2-diamine is unique due to the presence of both amine groups and the 3,3-difluoroazetidin-1-yl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H11F2N3 |
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Molecular Weight |
199.20 g/mol |
IUPAC Name |
4-(3,3-difluoroazetidin-1-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C9H11F2N3/c10-9(11)4-14(5-9)6-1-2-7(12)8(13)3-6/h1-3H,4-5,12-13H2 |
InChI Key |
VHBYBCOBADCOIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC(=C(C=C2)N)N)(F)F |
Origin of Product |
United States |
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